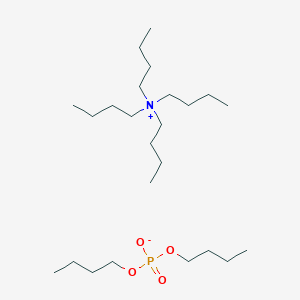

Tetrabutylammonium dibutyl phosphate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dibutyl phosphate;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-16H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFXPWHYYTZRAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrabutylammonium Dibutyl Phosphate for Researchers and Drug Development Professionals

Tetrabutylammonium (B224687) dibutyl phosphate (B84403) (TBADP) is a quaternary ammonium (B1175870) salt that has garnered significant attention in various scientific and industrial fields, particularly in pharmaceutical analysis and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on detailed experimental protocols and logical workflows for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Tetrabutylammonium dibutyl phosphate is an ion pair formed between a tetrabutylammonium cation and a dibutyl phosphate anion.[1] Its chemical structure and properties make it a versatile reagent in various chemical processes.

| Property | Value | Reference |

| CAS Number | 29536-33-2 | [1][2] |

| Molecular Formula | C24H54NO4P | [1][2] |

| Molecular Weight | 451.7 g/mol | [1] |

| IUPAC Name | tetrabutylazanium; dibutyl phosphate | [1][2] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

Synthesis of this compound

A likely synthetic pathway would involve the reaction of Tetrabutylammonium hydroxide (B78521) with dibutyl phosphate.

Experimental Protocol: Synthesis via Neutralization

This protocol is a generalized procedure based on common organic synthesis techniques for salt formation.

Materials:

-

Tetrabutylammonium hydroxide (TBAOH) solution (e.g., 40% in water)

-

Dibutyl phosphate (DBP)

-

Deionized water

-

Suitable organic solvent (e.g., isopropanol, ethanol)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known molar amount of dibutyl phosphate in a minimal amount of a suitable organic solvent.

-

Neutralization: While stirring, slowly add an equimolar amount of tetrabutylammonium hydroxide solution to the dibutyl phosphate solution. The reaction is typically exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Solvent Removal: After the addition is complete and the reaction mixture has cooled to room temperature, remove the solvent and water using a rotary evaporator under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system.

-

Drying: Dry the purified crystals under vacuum to obtain the final this compound product.

Core Applications

This compound's primary utility lies in its function as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and as a phase-transfer catalyst in organic synthesis.

Ion-Pairing Reagent in HPLC

In reversed-phase HPLC, ion-pairing reagents are used to enhance the retention and separation of ionic or highly polar analytes on a nonpolar stationary phase. The tetrabutylammonium cation in TBADP forms an ion pair with acidic analytes, effectively neutralizing their charge and increasing their hydrophobicity. This leads to stronger retention on the reversed-phase column, allowing for better separation from other components in a mixture.[3][4][5]

This protocol provides a general framework for the analysis of acidic pharmaceutical compounds.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound

-

HPLC-grade acetonitrile (B52724) and water

-

pH meter and appropriate buffers (e.g., phosphate buffer)

Mobile Phase Preparation (Isocratic):

-

Prepare a buffer solution of the desired pH (typically between 6 and 8 for acidic analytes). A common choice is a phosphate buffer.

-

Dissolve a specific concentration of this compound in the aqueous buffer. A typical starting concentration is 5-10 mM.

-

Mix the aqueous phase with the organic modifier (acetonitrile) in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile). The exact ratio will need to be optimized for the specific analyte.

-

Degas the mobile phase before use.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined based on the UV absorbance maximum of the analyte.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of the acidic drug in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the analyte.

Phase-Transfer Catalyst

Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (typically an aqueous and an organic phase).[6] The tetrabutylammonium cation of TBADP can transport the dibutyl phosphate anion (or another anion present in the aqueous phase) into the organic phase, where it can react with an organic substrate.[6] This overcomes the insolubility of the ionic reactant in the organic solvent, leading to faster reaction rates and higher yields.

This protocol outlines a general procedure for the alkylation of a nucleophile using TBADP as a phase-transfer catalyst.

Materials:

-

Nucleophile (e.g., a phenol (B47542) or an alcohol)

-

Alkylating agent (e.g., an alkyl halide)

-

This compound

-

Aqueous base solution (e.g., 50% NaOH)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the nucleophile and the alkylating agent in the organic solvent.

-

Addition of Catalyst and Base: Add a catalytic amount of this compound (typically 1-5 mol%) to the mixture. Then, add the aqueous base solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, separate the two phases using a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the product by column chromatography or distillation.

Role in Drug Development

Beyond its analytical applications, the components of this compound have potential roles in drug formulation and delivery. Quaternary ammonium salts, in general, are being explored as excipients to enhance the solubility and permeability of drugs.[7][8] The lipophilic nature of the tetrabutylammonium cation can facilitate the transport of associated drug molecules across biological membranes. However, specific data on the use of TBADP in final drug formulations is limited, and its application would require thorough toxicological evaluation. While some studies have investigated the use of phosphate buffers in ophthalmic formulations, the use of dibutyl phosphate specifically as an excipient is not well-documented.[9][10]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions. As a general guideline, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound. The substance should be used in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use without further validation and adherence to safety and regulatory guidelines.

References

- 1. This compound | C24H54NO4P | CID 21224710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29536-33-2 [sigmaaldrich.com]

- 3. km3.com.tw [km3.com.tw]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. colorcon.com [colorcon.com]

- 8. admin.mantechpublications.com [admin.mantechpublications.com]

- 9. Ophthalmic Formulations: The Good, The Bad and The Ugly | Farmigea Ophthalmics [farmigea.co.uk]

- 10. Ophthalmic Preparations | Pharmlabs [pharmlabs.unc.edu]

In-Depth Technical Guide to Tetrabutylammonium Dibutyl Phosphate (CAS No. 29536-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetrabutylammonium (B224687) Dibutyl Phosphate (B84403) (TBADP), a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and analytical chemistry. This document consolidates critical information regarding its physicochemical properties, primary applications as a phase-transfer catalyst and an ion-pairing reagent, and essential safety and handling protocols. Detailed experimental methodologies are provided for its key applications, and logical workflows are illustrated using diagrams to support researchers in its effective utilization.

Introduction

Tetrabutylammonium dibutyl phosphate, with the Chemical Abstracts Service (CAS) number 29536-33-2, is a salt composed of a tetrabutylammonium cation and a dibutyl phosphate anion. The lipophilic nature of the tetrabutylammonium cation, combined with the phosphate anion, makes TBADP a versatile reagent in various chemical transformations and analytical separations. Its primary roles are as a phase-transfer catalyst (PTC) in heterogeneous reaction systems and as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This guide aims to provide an in-depth technical resource for professionals in research and development who utilize or are considering the use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical properties like melting and boiling points are not consistently reported in the literature, the available data provides a foundational understanding of the compound's characteristics.

| Property | Value | Source(s) |

| CAS Number | 29536-33-2 | |

| Molecular Formula | C₂₄H₅₄NO₄P | [1] |

| Molecular Weight | 451.7 g/mol | [1] |

| IUPAC Name | tetrabutylazanium; dibutyl phosphate | [1] |

| Synonyms | Tetrabutylammonium dibutylphosphate, TBADP | [1] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, in an inert atmosphere | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

Applications in Organic Synthesis: Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic solvent and an aqueous solution). The tetrabutylammonium cation can transport the dibutyl phosphate anion or other anions from the aqueous phase into the organic phase, where the reaction with an organic substrate can occur at a significantly enhanced rate.

Mechanism of Phase-Transfer Catalysis

The mechanism involves the exchange of anions at the interface of the two liquid phases, with the lipophilic quaternary ammonium cation acting as a carrier for the water-soluble anion into the organic phase. This process increases the concentration and reactivity of the nucleophile in the organic phase, thereby accelerating the reaction.

Experimental Protocol: Nucleophilic Substitution (Illustrative)

Reaction: R-X (organic phase) + Nu⁻ (aqueous phase) → R-Nu + X⁻

Materials:

-

Alkyl halide (R-X)

-

Nucleophile salt (e.g., NaNu)

-

This compound (TBADP)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the alkyl halide (1 equivalent) in the chosen organic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate beaker, prepare an aqueous solution of the nucleophile salt (1.2 equivalents).

-

Add the this compound (0.05 - 0.1 equivalents) to the reaction flask containing the alkyl halide solution.

-

With vigorous stirring, add the aqueous solution of the nucleophile to the reaction flask.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

Applications in Analytical Chemistry: Ion-Pairing Reagent in HPLC

In reversed-phase HPLC, highly polar or ionic compounds often exhibit poor retention on nonpolar stationary phases. This compound can be used as an ion-pairing reagent in the mobile phase to enhance the retention of anionic analytes. The tetrabutylammonium cation pairs with the anionic analyte, forming a neutral, more hydrophobic ion pair that has a stronger interaction with the stationary phase, leading to increased retention and improved separation.

Mechanism of Ion-Pair Chromatography

The lipophilic tetrabutylammonium cations from TBADP adsorb onto the hydrophobic stationary phase, creating a dynamic ion-exchange surface. Anionic analytes in the mobile phase can then partition to this modified stationary phase through electrostatic interactions with the adsorbed cations.

Experimental Protocol: HPLC Analysis of Anionic Compounds

This protocol provides a general methodology for using this compound as an ion-pairing reagent in reversed-phase HPLC.

Materials:

-

HPLC system with a C18 column

-

HPLC-grade acetonitrile (B52724) or methanol

-

HPLC-grade water

-

This compound (TBADP)

-

Buffer (e.g., phosphate buffer) to control pH

-

Analytes of interest (anionic)

Procedure:

-

Mobile Phase Preparation:

-

Prepare the aqueous component of the mobile phase by dissolving the appropriate buffer salts in HPLC-grade water to the desired concentration (e.g., 20 mM).

-

Add this compound to the aqueous buffer to a final concentration typically in the range of 5-10 mM.

-

Adjust the pH of the aqueous solution to a level where the analytes of interest are in their anionic form.

-

Filter the aqueous mobile phase component through a 0.45 µm filter.

-

Prepare the final mobile phase by mixing the aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio. The final mobile phase should be degassed before use.

-

-

HPLC System Setup:

-

Install a reversed-phase C18 column on the HPLC system.

-

Equilibrate the column with the prepared mobile phase until a stable baseline is achieved. This may take a longer time than with standard mobile phases.

-

-

Analysis:

-

Prepare standards and samples of the anionic analytes in a suitable diluent, preferably the mobile phase.

-

Inject the standards and samples into the HPLC system.

-

Develop a suitable gradient or isocratic elution method to achieve the desired separation.

-

Detect the analytes using an appropriate detector (e.g., UV-Vis).

-

-

Post-Analysis Column Care:

-

After analysis, it is crucial to wash the column thoroughly to remove the ion-pairing reagent, which can be strongly adsorbed. A typical wash sequence involves flushing the column with a mobile phase without the ion-pairing reagent, followed by a high percentage of organic solvent, and finally storing it in a suitable solvent.

-

Synthesis and Analytical Characterization

Information on the specific synthesis of this compound is not widely detailed in readily available literature. However, it is generally prepared by a salt metathesis reaction between a tetrabutylammonium salt (e.g., tetrabutylammonium hydroxide (B78521) or halide) and dibutyl phosphate or a salt thereof.

Analytical characterization of this compound can be performed using standard analytical techniques. Product pages from commercial suppliers indicate that methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm its identity and purity[3][4].

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on available safety data sheets, the following precautions should be observed.

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. H335: May cause respiratory irritation. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| Handling | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. |

| First Aid | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS No. 29536-33-2) is a valuable reagent for both synthetic and analytical chemists. Its efficacy as a phase-transfer catalyst can significantly improve reaction rates and yields in heterogeneous systems. In the realm of analytical chemistry, its role as an ion-pairing reagent in HPLC is crucial for the separation and analysis of anionic compounds. This guide has provided essential technical information, including physicochemical data, detailed application protocols, and safety guidelines, to assist researchers and drug development professionals in the effective and safe use of this versatile compound. Further research into specific applications and the development of detailed synthetic protocols will continue to expand its utility in the scientific community.

References

An In-depth Technical Guide to the Chemical Properties of Tetrabutylammonium Dibutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of tetrabutylammonium (B224687) dibutyl phosphate (B84403). Due to the limited availability of specific experimental data for this salt, this guide also infers properties from the well-characterized tetrabutylammonium cation and dibutyl phosphate anion. Detailed experimental protocols for key analytical techniques are also provided.

Core Chemical Properties

Tetrabutylammonium dibutyl phosphate is a quaternary ammonium (B1175870) salt consisting of a tetrabutylammonium cation and a dibutyl phosphate anion. Its chemical formula is C₂₄H₅₄NO₄P, and it has a molecular weight of approximately 451.7 g/mol .[1] It is typically a solid at room temperature and should be stored under an inert atmosphere.

Table 1: General Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₅₄NO₄P | PubChem[1] |

| Molecular Weight | 451.7 g/mol | PubChem[1] |

| IUPAC Name | tetrabutylazanium; dibutyl phosphate | PubChem[1] |

| CAS Number | 29536-33-2 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Room Temperature, Inert Atmosphere | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

Properties of Constituent Ions

To better understand the properties of this compound, it is useful to examine its constituent ions.

The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is a bulky, lipophilic quaternary ammonium ion.[2] Its salts are known to be soluble in many organic solvents.[3]

The dibutyl phosphate anion ([ (C₄H₉O)₂PO₂]⁻) is a dialkyl phosphate. Dibutyl phosphate is a pale amber, odorless liquid with a melting point of -13 °C and a boiling point of 250 °C.[4] It is moderately soluble in water.[5]

Table 2: Physicochemical Properties of the Dibutyl Phosphate Anion

| Property | Value | Source |

| Molecular Formula | C₈H₁₉O₄P | PubChem[5] |

| Molecular Weight | 210.21 g/mol | PubChem[5] |

| Physical State | Liquid | ChemicalBook[6] |

| Melting Point | -13 °C | Exploring the Chemical Properties and Handling of Dibutyl Phosphate[4] |

| Boiling Point | 250 °C | Exploring the Chemical Properties and Handling of Dibutyl Phosphate[4] |

| Density | ~1.058 g/mL at 20 °C | Exploring the Chemical Properties and Handling of Dibutyl Phosphate[4] |

| Water Solubility | Moderately soluble | PubChem[5] |

Solubility Profile

Stability and Reactivity

This compound is stable under normal storage conditions. The dibutyl phosphate anion is a moderately strong acid and can react exothermically with bases. It is incompatible with strong oxidizing agents.[6]

Applications in Research and Drug Development

While specific applications of this compound in drug development are not widely documented, related tetrabutylammonium salts are utilized in several key areas:

-

Phase-Transfer Catalysis: Tetrabutylammonium salts are effective phase-transfer catalysts, facilitating reactions between reactants in different immiscible phases. This is particularly useful in the synthesis of pharmaceutical intermediates.

-

Ion-Pairing Agent in HPLC: In pharmaceutical analysis, tetrabutylammonium phosphate is used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It forms ion pairs with charged analytes, modifying their retention characteristics and allowing for improved separation and quantification of impurities and degradation products in drug formulations.[7]

Experimental Protocols

Protocol 1: Determination of Melting Point (General Method)

This protocol describes a general method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. A preliminary determination with rapid heating can be performed to find the approximate melting range.

-

Melting Point Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Protocol 2: Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is placed in a thermostatically controlled shaker bath and agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: The agitation is stopped, and the undissolved solid is allowed to settle. A known volume of the supernatant is carefully withdrawn.

-

Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration.

Diagram 2: Isothermal Shake-Flask Solubility Determination

References

- 1. This compound | C24H54NO4P | CID 21224710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrabutylammonium - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibutyl phosphate | 107-66-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Tetrabutylammonium dibutyl phosphate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabutylammonium (B224687) Dibutyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium dibutyl phosphate is an ionic liquid composed of a tetrabutylammonium cation and a dibutyl phosphate anion. Its properties, such as solubility in organic solvents and potential role as a phase-transfer catalyst or electrolyte, make it a compound of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of its synthesis, characterization, and relevant technical data.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction between tetrabutylammonium hydroxide (B78521) and dibutyl phosphate. This method is clean, generally high-yielding, and avoids halide impurities that can be present in syntheses involving metathesis from halide salts.

Experimental Protocol: Acid-Base Neutralization

Materials:

-

Dibutyl phosphate

-

Tetrabutylammonium hydroxide (typically as a solution in methanol (B129727) or water)

-

Methanol (or another suitable solvent)

-

Deionized water

-

Dichloromethane (B109758) (or other suitable organic solvent for extraction)

-

Magnesium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants:

-

In a round-bottom flask, dissolve a known molar amount of dibutyl phosphate in methanol.

-

In a separate beaker, prepare a stoichiometric equivalent of tetrabutylammonium hydroxide solution.

-

-

Neutralization Reaction:

-

Slowly add the tetrabutylammonium hydroxide solution to the stirred solution of dibutyl phosphate at room temperature.

-

The reaction is typically exothermic; cooling in an ice bath may be necessary for large-scale syntheses.

-

Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH is reached.

-

-

Solvent Removal:

-

Once the reaction is complete, remove the solvent (methanol and any water from the hydroxide solution) under reduced pressure using a rotary evaporator.

-

-

Purification (Optional but Recommended):

-

If impurities are suspected, the resulting viscous oil or solid can be further purified.

-

Dissolve the crude product in deionized water and extract with an organic solvent such as dichloromethane to remove any unreacted tributylamine (B1682462) (a common impurity in tetrabutylammonium hydroxide).

-

Discard the organic layer.

-

The aqueous layer containing the desired product can be washed again with the organic solvent.

-

Remove the water from the aqueous layer under high vacuum to yield the purified this compound.

-

For rigorous drying, the product can be dried under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

-

Synthesis Workflow Diagram

Characterization of this compound

A combination of spectroscopic and thermal analysis techniques is employed to confirm the structure and purity of the synthesized this compound.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ³¹P NMR are highly informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tetrabutylammonium cation and the dibutyl phosphate anion.

-

Tetrabutylammonium Cation: The four butyl chains give rise to a characteristic set of signals: a triplet around 3.1-3.3 ppm (α-CH₂), a multiplet around 1.5-1.7 ppm (β-CH₂), a multiplet around 1.3-1.5 ppm (γ-CH₂), and a triplet around 0.9-1.0 ppm (δ-CH₃).

-

Dibutyl Phosphate Anion: The butyl chains of the anion will also show signals in the aliphatic region, which may overlap with those of the cation. The O-CH₂ protons typically appear as a multiplet around 3.8-4.0 ppm. The other CH₂ and CH₃ protons will resonate at higher fields.

-

-

³¹P NMR: The phosphorus-31 NMR spectrum provides a definitive signal for the phosphate group. For dibutyl phosphate, a single peak is expected. The chemical shift will be sensitive to the solvent and the degree of protonation. In a neutral salt form, the chemical shift is expected to be in the range of 0 to 5 ppm.[1]

Table 1: Predicted ¹H and ³¹P NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | N-(CH₂-CH₂-CH₂-CH₃)₄ | ~ 3.2 | Triplet |

| ¹H | N-(CH₂-CH₂-CH₂-CH₃)₄ | ~ 1.6 | Multiplet |

| ¹H | N-(CH₂-CH₂-CH₂-CH₃)₄ | ~ 1.4 | Multiplet |

| ¹H | N-(CH₂-CH₂-CH₂-CH₃)₄ | ~ 0.95 | Triplet |

| ¹H | O-CH₂-CH₂-CH₂-CH₃ | ~ 3.9 | Multiplet |

| ¹H | O-CH₂-CH₂-CH₂-CH₃ | ~ 1.6 | Multiplet |

| ¹H | O-CH₂-CH₂-CH₂-CH₃ | ~ 1.4 | Multiplet |

| ¹H | O-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet |

| ³¹P | (BuO)₂PO₂⁻ | 0 to 5 | Singlet |

2.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids.

-

Positive Ion Mode: The spectrum will be dominated by the tetrabutylammonium cation at m/z 242.47.[2]

-

Negative Ion Mode: The dibutyl phosphate anion will be observed at m/z 209.12.

Table 2: Predicted ESI-MS Data

| Ion Mode | Ion | Calculated m/z |

| Positive | [N(C₄H₉)₄]⁺ | 242.47 |

| Negative | [(C₄H₉O)₂PO₂]⁻ | 209.12 |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of the ionic liquid.

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For tetrabutylammonium salts, the primary decomposition mechanism is typically Hofmann elimination.[3] This involves the abstraction of a β-hydrogen from a butyl group, leading to the formation of tributylamine, 1-butene, and dibutyl phosphoric acid.

Experimental Protocol: TGA

-

Instrument: Calibrated thermogravimetric analyzer.

-

Sample Size: 5-10 mg.

-

Crucible: Alumina or platinum.

-

Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the derivative (DTG) curve.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of melting point, glass transition temperature, and other phase transitions.

Experimental Protocol: DSC

-

Instrument: Calibrated differential scanning calorimeter.

-

Sample Size: 2-5 mg.

-

Crucible: Hermetically sealed aluminum pans.

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, cool it at the same rate, and then reheat. This helps to observe the glass transition, crystallization, and melting events.

-

Analysis: Determine the temperatures of phase transitions from the resulting thermogram.

Characterization Workflow Diagram

Physical and Chemical Properties

Table 3: General Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₅₄NO₄P |

| Molecular Weight | 451.66 g/mol |

| Appearance | Likely a viscous liquid or a low-melting solid |

| Solubility | Soluble in many organic solvents |

Applications in Research and Development

While specific applications for this compound are not widely documented, its properties suggest potential utility in several areas:

-

Phase-Transfer Catalysis: The tetrabutylammonium cation is a well-known phase-transfer agent, facilitating reactions between reactants in immiscible phases.

-

Electrolytes: Its ionic nature suggests potential use as a component of non-aqueous electrolytes in electrochemical devices.

-

Organic Synthesis: It could serve as a reagent or solvent in various organic reactions, particularly where the dibutyl phosphate anion can act as a nucleophile or a base.

-

Drug Formulation: The ability of ionic liquids to solubilize poorly soluble active pharmaceutical ingredients (APIs) may be an area of future investigation for this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of tetrabylammonium dibutyl phosphate. The detailed protocols and expected data will be valuable for researchers and professionals working with or developing applications for this and related ionic liquids.

References

Tetrabutylammonium dibutyl phosphate spectral data (NMR, IR, MS)

An In-depth Technical Guide on the Spectral Data of Tetrabutylammonium (B224687) Dibutyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tetrabutylammonium dibutyl phosphate. Due to the limited availability of direct spectral data for the combined salt, this guide presents the spectral characteristics of its constituent ions: the tetrabutylammonium cation and the dibutyl phosphate anion. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectral Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the tetrabutylammonium cation and the dibutyl phosphate anion.

Table 1: NMR Spectral Data

¹H NMR (Proton NMR)

| Ion | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Tetrabutylammonium | ~3.2 | Triplet | N-CH₂- |

| ~1.6 | Multiplet | -CH₂-CH₂-CH₃ | |

| ~1.4 | Multiplet | -CH₂-CH₃ | |

| ~0.9 | Triplet | -CH₃ | |

| Dibutyl phosphate | ~3.9 | Quartet | O-CH₂- |

| ~1.6 | Multiplet | -CH₂-CH₂-CH₃ | |

| ~1.4 | Multiplet | -CH₂-CH₃ | |

| ~0.9 | Triplet | -CH₃ |

¹³C NMR (Carbon-13 NMR)

| Ion | Chemical Shift (δ) ppm | Assignment |

| Tetrabutylammonium[1][2] | ~58 | N-CH₂- |

| ~24 | -CH₂-CH₂-CH₃ | |

| ~20 | -CH₂-CH₃ | |

| ~13 | -CH₃ | |

| Dibutyl phosphate[3][4][5] | ~67 | O-CH₂- |

| ~32 | -CH₂-CH₂-CH₃ | |

| ~19 | -CH₂-CH₃ | |

| ~13 | -CH₃ |

³¹P NMR (Phosphorus-31 NMR)

| Ion | Chemical Shift (δ) ppm | Comments |

| Dibutyl phosphate[6][7] | ~1 | Chemical shift can be sensitive to solvent and pH. |

Table 2: IR Spectral Data

| Ion | Wavenumber (cm⁻¹) | Assignment |

| Tetrabutylammonium | ~2960, 2870 | C-H stretching (asymmetric and symmetric) |

| ~1480 | C-H bending | |

| Dibutyl phosphate[7][8] | ~2960, 2870 | C-H stretching |

| ~1250 | P=O stretching | |

| ~1030 | P-O-C stretching | |

| ~2300-2700 | O-H stretching (broad, characteristic of the phosphate group) |

Table 3: Mass Spectrometry Data

| Ion | m/z | Ionization Mode | Method |

| Tetrabutylammonium[9] | 242.2848 | Positive | ESI-MS |

| Dibutyl phosphate[7][10][11] | 209.0943 | Negative | ESI-MS |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the appropriate nucleus (¹H, ¹³C, or ³¹P).

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C and ³¹P NMR, a longer relaxation delay may be necessary for accurate integration.

-

-

Data Acquisition:

-

Acquire the free induction decay (FID).

-

For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[12]

-

Neat Liquid: Place a drop of the liquid sample between two salt plates.

-

-

Background Spectrum: Acquire a background spectrum of the clean, empty sample holder to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve the sample in an ESI-compatible solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1-10 µg/mL.[13][14] The addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can aid ionization.

-

Instrument Setup:

-

Set the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range and ion polarity mode (positive for the tetrabutylammonium cation, negative for the dibutyl phosphate anion).

-

-

Data Analysis: Identify the molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the analyte.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Tetrabutylammonium tetrafluoroborate(429-42-5) 13C NMR [m.chemicalbook.com]

- 3. Dibutyl phosphate(107-66-4) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dibutyl phosphate(107-66-4) IR Spectrum [chemicalbook.com]

- 9. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mzCloud – Dibutyl phosphate [mzcloud.org]

- 11. massbank.eu [massbank.eu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide on the Core Mechanism of Action of Tetrabutylammonium Dibutyl Phosphate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific biological mechanism of action for the combined ionic compound, tetrabutylammonium (B224687) dibutyl phosphate (B84403), is not extensively documented in peer-reviewed literature. This guide, therefore, provides an in-depth analysis of the well-established mechanisms of action of its constituent ions: the tetrabutylammonium (TBA) cation and the dibutyl phosphate (DBP) anion. The integrated effect of the full compound is likely a combination of these individual activities.

Core Mechanism of the Tetrabutylammonium (TBA) Cation: Membrane Disruption

The tetrabutylammonium cation is a quaternary ammonium (B1175870) compound (QAC). The primary mechanism of action for QACs is the disruption of cellular membranes.[1][2][3] This process is non-specific and occurs in a step-wise fashion, leading to a loss of membrane integrity and ultimately, cell lysis.

1.1. The Process of Membrane Disruption by the TBA Cation

The interaction of the TBA cation with a cell membrane can be broken down into the following stages:

-

Electrostatic Attraction: The positively charged nitrogen atom of the TBA cation is electrostatically attracted to the negatively charged components of the cell membrane, such as the phosphate groups of phospholipids.[1][4]

-

Hydrophobic Intercalation: The four butyl chains of the TBA cation are hydrophobic and readily insert themselves into the hydrophobic core of the lipid bilayer.[1][2]

-

Membrane Disorganization: The insertion of the bulky TBA cations disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and the formation of pores or micelles.[2][5]

-

Leakage of Intracellular Components: The compromised membrane integrity allows for the leakage of essential low-molecular-weight intracellular components, such as ions, metabolites, and ATP, into the extracellular space.[2][3]

-

Cell Lysis: The extensive loss of intracellular contents and the inability to maintain electrochemical gradients lead to cell death.[2]

1.2. Secondary Effects: Ion Channel Modulation

While membrane disruption is the primary mechanism, quaternary ammonium ions, particularly smaller ones like tetraethylammonium (B1195904), are known blockers of potassium channels.[6][7] Although less potent than smaller tetraalkylammonium salts, tetrabutylammonium has also been shown to block certain potassium channels by binding within the ion conduction pore.[7] This effect would be most relevant at sub-lytic concentrations.

Core Mechanism of the Dibutyl Phosphate (DBP) Anion: Cellular Toxicity

The dibutyl phosphate anion contributes to the overall biological effect of the compound through its own distinct toxicological profile. Studies on DBP have revealed several mechanisms of cellular toxicity, primarily revolving around the induction of oxidative stress and damage to key organelles.

2.1. Induction of Oxidative Stress and Mitochondrial Dysfunction

DBP has been shown to induce toxicity in human lymphocytes through mechanisms involving oxidative stress and mitochondrial damage.[8][9] The proposed sequence of events is as follows:

-

Glutathione (B108866) Depletion: DBP exposure leads to a decrease in intracellular glutathione (GSH), a key antioxidant.[8]

-

Increased Reactive Oxygen Species (ROS): The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species, leading to their accumulation.

-

Lipid Peroxidation: Increased ROS levels cause damage to cellular membranes through lipid peroxidation.[9]

-

Mitochondrial Membrane Potential Collapse: Oxidative stress and direct effects of DBP can lead to a decrease in the mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.[8]

-

Lysosomal Damage: DBP has also been implicated in causing lysosomal membrane leakage.[9]

2.2. Effects on Gene Expression and Signaling Pathways

Toxicogenomic studies on dibutyl phthalate (B1215562) (a precursor to DBP) have shown that it can alter gene expression in pathways related to:

-

Steroidogenesis: Downregulation of genes involved in steroid hormone synthesis.[10]

-

Lipid and Cholesterol Transport: Alterations in genes responsible for lipid metabolism.[10]

-

Cell Growth and Differentiation: Effects on immediate early genes.[10]

-

Apoptosis: Modulation of apoptosis-related pathways.[10]

-

Neuroinflammation and Synaptic Signaling: Recent studies suggest DBP may impact targets and pathways associated with neurodegenerative processes.[11]

Integrated View and Toxicological Implications

The overall mechanism of action of tetrabutylammonium dibutyl phosphate is likely a synergistic combination of the membrane-disrupting properties of the TBA cation and the specific cellular toxicities of the DBP anion. At higher concentrations, rapid cell lysis due to membrane disruption is expected to be the dominant effect. At lower, sub-lytic concentrations, the cellular toxicity mechanisms of DBP, such as oxidative stress and apoptosis induction, may become more prominent.

This dual mechanism suggests that this compound would likely exhibit broad-spectrum cytotoxicity. In a drug development context, such a compound would not be a candidate for a targeted therapy but could be investigated as a non-specific cytotoxic agent or a reference compound in cytotoxicity screens.

Data Presentation

Table 1: Summary of Toxicological Data for Dibutyl Phosphate (DBP)

| Parameter | Species | Exposure Route | Value | Reference |

| IC50 (12h) | Human lymphocytes | In vitro | 0.6 mM | [8] |

| NOAEL (Developmental) | Rat | Oral (gavage) | 300 mg/kg bw/day | [12] |

| NOEL (Repeated Dose) | Rat | Oral (gavage) | 30 mg/kg/day | [13] |

| LC50 (96h) | Cyprinus carpio (Fish) | Aquatic | 7.76 ppm | [14] |

NOAEL: No Observed Adverse Effect Level; NOEL: No Observed Effect Level

Experimental Protocols

5.1. Protocol for Assessing Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for a predetermined time (e.g., 2, 6, 12, 24 hours). Include vehicle-only controls (negative control) and a lysis control (e.g., 1% Triton X-100) to determine maximum LDH release.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mix (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the lysis control.

5.2. Protocol for Measuring Mitochondrial Membrane Potential

Principle: The fluorescent dye JC-1 accumulates in healthy mitochondria as red fluorescent aggregates. In cells with compromised mitochondrial membrane potential, the dye remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the LDH assay protocol.

-

JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add JC-1 staining solution (typically 5 µg/mL in culture medium) to each well.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Read the green fluorescence at an excitation/emission of ~485/530 nm and the red fluorescence at an excitation/emission of ~560/595 nm.

-

Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential. This can also be visualized using fluorescence microscopy.

References

- 1. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05030K [pubs.rsc.org]

- 6. Effects of tetraethylammonium chloride on contractile, membrane and cable properties of rabbit artery muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of intracellular block of the KcsA K+ channel by tetrabutylammonium: insights from X-ray crystallography, electrophysiology and replica-exchange molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity of Dibutyl phthalate (DBP) toward isolated human blood lymphocytes: Apoptosis initiated from intracellular calcium enhancement and mitochondrial/lysosomal cross talk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Use of genomic data in risk assessment case study: II. Evaluation of the dibutyl phthalate toxicogenomic data set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elucidating the mechanism of dibutyl phthalate on Alzheimer's disease through network toxicology, molecular docking and validation in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. jetir.org [jetir.org]

Solubility of Tetrabutylammonium Dibutyl Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (B224687) dibutyl phosphate (B84403) in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide focuses on providing a qualitative solubility profile, detailed experimental protocols for determining solubility, and a comparative quantitative analysis of a structurally similar compound to offer a practical framework for laboratory applications.

Introduction to Tetrabutylammonium Dibutyl Phosphate

This compound is a quaternary ammonium (B1175870) salt consisting of a tetrabutylammonium cation and a dibutyl phosphate anion. Its molecular structure, featuring a large, lipophilic cation, suggests a degree of solubility in organic solvents. This property is crucial for its application in various chemical processes, including as a phase-transfer catalyst and in organic synthesis. One notable application has been its use as a catalyst in photoredox-catalyzed alkene aminoarylation reactions.[1][2][3]

Solubility Profile

A thorough review of scientific literature reveals a lack of specific quantitative solubility data for this compound across a wide range of organic solvents. However, based on its chemical structure and observed utility in chemical reactions, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility | Inference Source |

| Polar Aprotic | Acetonitrile | Soluble | Used as a solvent in reactions where this compound was employed as a catalyst, indicating sufficient solubility for catalytic activity.[1][2][3] |

| Dichloromethane | Soluble | Utilized as a reaction solvent in the presence of this compound.[1][2][3] | |

| Tetrahydrofuran (THF) | Soluble | Employed as a solvent in studies involving this compound.[1][2][3] | |

| Alcohols | Methanol, Ethanol | Likely Soluble | General solubility characteristic for many quaternary ammonium salts. |

| Nonpolar Hydrocarbons | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | The ionic nature of the salt is expected to limit its solubility in nonpolar solvents. |

Quantitative Solubility of a Structurally Similar Salt

To provide a quantitative perspective, the following table summarizes the solubility data for tetrabutylammonium bromide, a structurally related quaternary ammonium salt. This data should be considered as a proxy and used with the understanding that the dibutyl phosphate anion will influence the solubility differently than the bromide anion.

Table 2: Quantitative Solubility of Tetrabutylammonium Bromide in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Room Temperature | 50 mg/mL |

| Benzene | 25 | 0.0058 (mole fraction) |

| Benzene | 30 | 0.0075 (mole fraction) |

| Benzene | 35 | 0.0098 (mole fraction) |

| Benzene | 40 | 0.0128 (mole fraction) |

| Benzene | 45 | 0.0168 (mole fraction) |

| Benzene | 50 | 0.0220 (mole fraction) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostated orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or Gas Chromatography (GC) system if appropriate.

-

Centrifuge

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostated shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostated bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe equipped with a needle.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Record the mass of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

-

Calculate the solubility in g/L or other desired units.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

This guide provides a foundational understanding for researchers and professionals working with this compound. While direct quantitative solubility data remains elusive in the public domain, the provided qualitative insights, comparative data, and detailed experimental protocol offer a robust framework for its practical application and further investigation.

References

Tetrabutylammonium Dibutyl Phosphate: A Technical Guide to Its Applications

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) dibutyl phosphate (B84403) ([N(C₄H₉)₄]⁺[OP(O)(OC₄H₉)₂]⁻), hereafter TBADBP, is a quaternary ammonium (B1175870) salt that combines the properties of the bulky, lipophilic tetrabutylammonium (TBA) cation and the dibutyl phosphate (DBP) anion. This unique structure makes it and its constituent ions valuable in a range of chemical applications, from facilitating organic reactions to separating metal ions and analyzing complex mixtures. This guide provides an in-depth review of its core applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Phase-Transfer Catalysis (PTC)

The tetrabutylammonium cation is a well-established phase-transfer catalyst.[1] In heterogeneous reaction systems, where reactants are present in immiscible phases (e.g., an aqueous and an organic phase), the TBA cation can form an ion pair with an aqueous-soluble anion.[2] This ion pair is sufficiently lipophilic to transport the anion into the organic phase, where it can react with an organic substrate.[2] This mechanism accelerates reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener chemical practices.[1][3] While specific data for the dibutyl phosphate salt is limited in readily available literature, the performance of other tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), is well-documented and provides a strong proxy for its catalytic potential.[3]

Data Presentation: Catalyst Performance in O-Alkylation

The following table presents comparative data for the synthesis of phenyl butyl ether, showcasing the effectiveness of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst against other catalysts.

| Catalyst | Catalyst Conc. (mol) | Yield (%) |

| BPBPB | 0.001 | 98.2 |

| Tetrabutylammonium Bromide (TBAB) | 0.001 | 95.2 |

| Butyldimethylanilinium Bromide (BDAB) | 0.001 | 89.2 |

| Data sourced from a study on the synthesis of phenyl butyl ether.[3] Reaction Conditions: Sodium phenoxide (0.03 mol), Butyl Bromide (0.03 mol), Toluene (B28343) (25 cm³), Temperature (70°C), Time (4 Hr).[3] | ||

| *BPBPB: 3,5-Bis[ (2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide. |

Visualization: Mechanism of Phase-Transfer Catalysis

Experimental Protocol: Synthesis of Phenyl Butyl Ether via PTC

This protocol is adapted from a procedure using tetrabutylammonium bromide (TBAB) as the catalyst.[3]

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine sodium phenoxide (0.03 mol), butyl bromide (0.03 mol), and toluene (25 cm³).

-

Catalyst Addition : Add Tetrabutylammonium Dibutyl Phosphate (TBADBP) as the phase-transfer catalyst (e.g., 0.001 mol).

-

Reaction : Heat the heterogeneous mixture to 70°C and stir vigorously for 4 hours.

-

Work-up : After cooling to room temperature, add water to dissolve the inorganic salts. Separate the organic layer using a separatory funnel.

-

Purification : Wash the organic layer with dilute NaOH solution, followed by water. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent (toluene) by rotary evaporation to yield the product, phenyl butyl ether.

Solvent Extraction of Metal Ions

The dibutyl phosphate (DBP) anion is a significant species in the field of hydrometallurgy, particularly in nuclear fuel reprocessing. It is a primary degradation product of tributyl phosphate (TBP), the main extractant in the PUREX process for separating uranium and plutonium.[4] The presence of DBP can strongly influence the extraction and stripping of metal ions like uranium, as it forms stable complexes that can be difficult to manage.[2][4] While often studied as a problematic degradation product, the strong complexing ability of DBP can be harnessed, and its tetrabutylammonium salt, TBADBP, can be considered for targeted liquid-liquid extraction processes for various metal ions, including lanthanides.[5][6]

Data Presentation: DBP Formation and Impact on Zirconium Extraction

The formation of DBP from TBP is dependent on temperature and acid concentration. Its presence has a marked effect on the extraction of certain metal ions.

| Molarity of HNO₃ | DBP Formation Rate at 70°C (mg/L/day) | Zirconium Extraction by DBP (%) |

| 1.0 | 40 | >99 |

| 3.0 | 52 | >99 |

| 5.0 | 60 | >99 |

| Data adapted from studies on TBP degradation and its effects.[2] DBP formation rates are for 30% TBP in dodecane (B42187). Zirconium extraction data illustrates the powerful complexing ability of DBP. |

Visualization: Liquid-Liquid Extraction Workflow

Experimental Protocol: General Liquid-Liquid Extraction of Uranyl Ions

This is a generalized protocol for studying the extraction of uranium (VI) from an acidic medium into an organic phase containing a phosphate extractant.

-

Phase Preparation :

-

Aqueous Phase : Prepare a stock solution of uranyl nitrate (B79036) (UO₂(NO₃)₂) in nitric acid (e.g., 3 M HNO₃) to a known uranium concentration.

-

Organic Phase : Prepare a solution of this compound (TBADBP) in a suitable organic diluent like dodecane or toluene (e.g., 0.1 M).

-

-

Extraction :

-

In a centrifuge tube or separatory funnel, combine equal volumes (e.g., 10 mL) of the aqueous and organic phases.

-

Agitate the mixture vigorously for a set time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Centrifuge or allow the phases to separate completely.

-

-

Analysis :

-

Carefully separate the two phases.

-

Determine the uranium concentration remaining in the aqueous phase (raffinate) using a suitable analytical technique (e.g., ICP-MS or spectrophotometry).

-

The concentration of uranium in the organic phase can be calculated by mass balance.

-

-

Stripping (Recovery) :

-

Take the uranium-loaded organic phase and contact it with a stripping solution (e.g., dilute nitric acid or a complexing agent solution).

-

Repeat the mixing and separation steps to transfer the uranium back into a fresh aqueous phase.

-

Ion-Pair Chromatography (IPC)

In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar or ionic analytes are often poorly retained on non-polar stationary phases (like C18), leading to poor resolution. Tetrabutylammonium phosphate is widely used as an ion-pairing reagent to overcome this issue.[7] Added to the mobile phase, the TBA cation pairs with anionic analytes.[8] This masks the charge of the analyte and increases its overall hydrophobicity, leading to greater retention on the reversed-phase column and enabling effective separation.[9]

Data Presentation: Typical Conditions for Ion-Pair HPLC

| Parameter | Typical Value / Condition |

| Reagent | Tetrabutylammonium Phosphate or Hydroxide |

| Stationary Phase | C18, C8 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water mixture |

| Reagent Concentration | Typically 5 mM (diluted from a stock solution) |

| pH | Adjusted to ensure analyte is in ionic form (e.g., pH 7.5 for acidic analytes) |

| Detection | UV, MS |

| Data compiled from general HPLC method guidelines for ion-pairing reagents.[8][9] |

Experimental Protocol: Mobile Phase Preparation for IPC

This protocol describes the preparation of a mobile phase for the analysis of acidic analytes using tetrabutylammonium phosphate.[8]

-

Stock Solution : Start with a commercially available 0.5 M aqueous stock solution of Tetrabutylammonium Phosphate.

-

Dilution : To prepare 1 liter of a 5 mM mobile phase, dilute 10 mL of the 0.5 M stock solution to a final volume of 1000 mL.

-

Solvent Addition : Use a pre-mixed and filtered solution of HPLC-grade solvents (e.g., acetonitrile and water) for the dilution. The exact ratio of organic solvent to water should be optimized for the specific separation.

-

Mixing and Degassing : Mix the final mobile phase thoroughly and degas using standard laboratory procedures (e.g., sonication or vacuum filtration) before use in the HPLC system.

-

Note : When using a stock solution of tetrabutylammonium phosphate, pH adjustment is often not required as the solution is typically pre-buffered.[8] If starting with tetrabutylammonium hydroxide, the pH must be adjusted with an acid like phosphoric acid.

Applications in Prodrug Synthesis

While direct use of TBADBP is not prominently cited, the underlying chemistry is relevant to drug development. Phosphonooxymethyl derivatives are an important class of prodrugs used to improve the solubility and bioavailability of parent drug molecules.[10][11] The synthesis of these prodrugs often involves the reaction of a parent drug with a reagent like di-tert-butyl (chloromethyl) phosphate. This reaction can be facilitated by phase-transfer catalysts, such as tetrabutylammonium salts, in a biphasic system to improve yield and simplify purification.[10][12] The TBA cation's role in transporting the phosphate-containing nucleophile into the organic phase is the key enabling step.

References

- 1. nbinno.com [nbinno.com]

- 2. osti.gov [osti.gov]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. nuclearinst.com [nuclearinst.com]

- 5. pure.au.dk [pure.au.dk]

- 6. Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. km3.com.tw [km3.com.tw]

- 9. benchchem.com [benchchem.com]

- 10. Phosphonooxymethyl prodrugs of the broad spectrum antifungal azole, ravuconazole: synthesis and biological properties [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]

- 12. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tetrabutylammonium Dibutyl Phosphate as a Phase Transfer Catalyst in Substitution Reactions

Introduction

Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts, valued for their ability to transport anionic reactants from the aqueous phase into the organic phase, where the reaction with an organic substrate occurs.[2] The lipophilic nature of the tetrabutylammonium (B224687) cation allows it to form an ion pair with the aqueous-soluble anion, rendering it soluble in the organic medium.[3] This "naked" anion in the organic phase is highly reactive, leading to increased reaction rates, milder reaction conditions, and often higher yields compared to uncatalyzed biphasic reactions.[4]

Tetrabutylammonium dibutyl phosphate (B84403) (TBADBP) is a quaternary ammonium salt that is expected to function as an effective phase transfer catalyst. The tetrabutylammonium cation serves as the phase transfer agent, while the dibutyl phosphate anion is the counter-ion. While the specific influence of the dibutyl phosphate anion on the catalytic cycle is not documented, it is part of the overall ion exchange equilibrium at the phase interface.

This document provides detailed application notes and protocols for the use of tetrabutylammonium salts as phase transfer catalysts in two key types of substitution reactions: N-Alkylation of Imides and O-Alkylation of Phenols (Williamson Ether Synthesis) .

Application Note 1: N-Alkylation of Imides

Background: The N-alkylation of imides is a crucial transformation for the synthesis of a wide array of biologically active compounds and functional materials. Phase transfer catalysis offers a green and efficient alternative to traditional methods that often require harsh conditions and anhydrous solvents.[5] Using a tetrabutylammonium salt as a phase transfer catalyst allows for the efficient reaction between an imide, deprotonated by a solid or aqueous base, and an alkylating agent in an organic solvent.[5]

Mechanism of Catalysis:

-

Deprotonation: The imide is deprotonated by a base (e.g., potassium carbonate) at the interface of the two phases.

-

Ion Pair Formation: The tetrabutylammonium cation (TBA⁺) pairs with the resulting imide anion to form a lipophilic ion pair.[5]

-

Phase Transfer: This ion pair is soluble in the organic phase and moves from the interface into the bulk organic solvent.

-

Nucleophilic Substitution: The highly reactive, poorly solvated imide anion undergoes an Sₙ2 reaction with the alkylating agent to form the N-alkylated imide.[5]

-

Catalyst Regeneration: The tetrabutylammonium cation pairs with the leaving group anion and returns to the aqueous or solid phase to repeat the catalytic cycle.

Diagram of the Catalytic Cycle for N-Alkylation:

References

Application Notes and Protocols for Tetrabutylammonium Dibutyl Phosphate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) dibutyl phosphate (B84403) is a quaternary ammonium (B1175870) salt that serves as a versatile tool in modern organic synthesis. Its structure, featuring a lipophilic tetrabutylammonium cation and a dibutyl phosphate anion, imparts properties that make it an effective phase-transfer catalyst (PTC) and a potential ionic liquid.[1] As a phase-transfer catalyst, it facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile) by transporting the reactive anion into the organic phase where the reaction can proceed. This often leads to increased reaction rates, milder reaction conditions, and improved yields.[2][3]

These application notes provide an overview of the use of Tetrabutylammonium dibutyl phosphate in organic synthesis, including its key applications, representative experimental protocols, and relevant mechanistic and workflow diagrams.

Key Applications in Organic Synthesis

This compound is particularly effective in promoting reactions that involve anionic nucleophiles. Its primary applications lie in the realm of nucleophilic substitution and esterification reactions.[1]

-

Nucleophilic Substitution Reactions: It can be employed to catalyze classic S(_N)2 reactions, such as the Williamson ether synthesis or the synthesis of alkyl halides and nitriles. The tetrabutylammonium cation pairs with the anionic nucleophile (e.g., an alkoxide, cyanide, or halide), shuttling it from the aqueous or solid phase into the organic phase to react with the electrophilic substrate.

-

Esterification Reactions: This reagent can facilitate the esterification of carboxylic acids. By reacting the carboxylic acid with a base to form the carboxylate anion, the tetrabutylammonium cation can then transport the carboxylate into the organic phase to react with an alkyl halide, forming the corresponding ester.

-

Oxidation Reactions: While less common, it can also be used in oxidation reactions where an anionic oxidizing agent needs to be solubilized in an organic medium.